2,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine
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Overview
Description
2,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions, a trifluoromethoxy group at the 3’ position, and an amine group at the 4 position of the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids. The reaction is catalyzed by palladium and proceeds under mild conditions, making it suitable for the synthesis of complex biphenyl derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the use of specific ligands, solvents, and reaction conditions tailored to the scale of production. Additionally, advancements in trifluoromethoxylation reagents have facilitated the incorporation of the trifluoromethoxy group into the biphenyl structure .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2,5-Difluoro-4’-methoxy-[1,1’-biphenyl]-4-amine
- 2,5-Difluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine
- 2,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid
Comparison: Compared to similar compounds, 2,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is unique due to the presence of both the trifluoromethoxy group and the amine group. This combination imparts distinct chemical reactivity and physical properties, making it particularly valuable in specific research and industrial applications .
Properties
IUPAC Name |
2,5-difluoro-4-[3-(trifluoromethoxy)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-10-6-12(19)11(15)5-9(10)7-2-1-3-8(4-7)20-13(16,17)18/h1-6H,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUCKYBCSOEKPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2F)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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